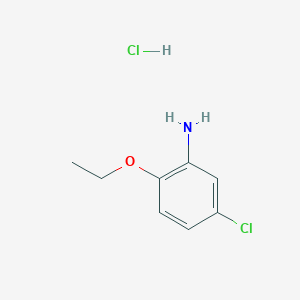

(1,3-Benzodioxol-5-ylmethyl)hydrazine hydrochloride

概要

説明

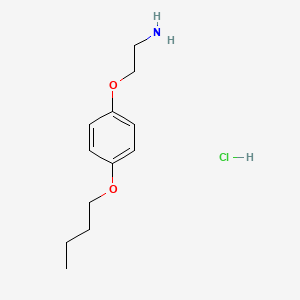

“(1,3-Benzodioxol-5-ylmethyl)hydrazine hydrochloride” is a unique chemical compound with the empirical formula C7H9ClN2O2 . It is provided to early discovery researchers as part of a collection of unique chemicals . The compound is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code1S/C7H8N2O2.ClH/c8-9-5-1-2-6-7(3-5)11-4-10-6;/h1-3,9H,4,8H2;1H . Its molecular weight is 188.61 . Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 188.61 .科学的研究の応用

Environmental and Industrial Applications

One notable application of hydrazine compounds, including derivatives similar to (1,3-Benzodioxol-5-ylmethyl)hydrazine hydrochloride, is in the treatment of hazardous waste waters. A study detailed a Hydrazine Waste Water Treatment System designed for treating waters contaminated by hydrazine propellants generated during space launch operations. This system utilizes ozone and ultraviolet radiation to reduce contaminants to innocuous products, demonstrating the compound's utility in environmental management and industrial applications (Judeikis & Hill, 1991).

Therapeutic and Biological Investigations

The antineoplastic (anti-cancer) potential of hydrazine and related compounds has been extensively reviewed. Many hydrazine derivatives, including natural products containing hydrazine structures, have shown antineoplastic actions in animal models and some in human trials. Despite the therapeutic potential, caution is advised due to the carcinogenic nature of many hydrazines, suggesting a nuanced balance between potential therapeutic benefits and carcinogenic risks (Tóth, 1996).

Analytical and Chemical Synthesis

Hydrazine derivatives serve as key intermediates in the synthesis of complex organic compounds. A review focused on the synthesis and application of benzothiazines highlighted the role of hydrazine derivatives in producing heterocyclic compounds with various industrial and therapeutic uses. This underscores the compound's significance in drug discovery and the development of new synthetic methodologies (Moustafa et al., 2017).

Electrochemical Sensing

Graphene-based nanomaterials, incorporating hydrazine derivatives, have been explored for the development of electrochemical sensors, particularly for hydrazine sensing in environmental samples. The review discusses the preparation, characterization, and application of these nanomaterials, emphasizing their potential in detecting hydrazine at trace levels due to their excellent electrocatalytic properties (Singh et al., 2022).

Safety and Hazards

将来の方向性

While specific future directions for “(1,3-Benzodioxol-5-ylmethyl)hydrazine hydrochloride” are not mentioned in the sources, hydrazine derivatives are a topic of ongoing research, particularly in the field of medicinal chemistry . They may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

作用機序

Target of Action

It’s worth noting that compounds with similar structures have been reported to exhibit activity against various cancer cell lines .

Mode of Action

Related compounds have been synthesized and evaluated for their anticancer activity . These compounds are believed to interact with their targets, leading to changes that inhibit the growth of cancer cells .

Biochemical Pathways

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Result of Action

Related compounds have been shown to exhibit anticancer activity, with ic50 values ranging from 328 to 644 nm against certain cancer cell lines .

特性

IUPAC Name |

1,3-benzodioxol-5-ylmethylhydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c9-10-4-6-1-2-7-8(3-6)12-5-11-7;/h1-3,10H,4-5,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAMYTFEDMWKGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B3082879.png)

![3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic Acid](/img/structure/B3082894.png)

![4-(4-benzylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine dioxalate](/img/structure/B3082920.png)

![Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B3082927.png)